Enhanced Molecular Weight and Lipophilicity
The presence of both bromine and fluorine in 2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine (MW: 230.08 g/mol) provides a distinct increase in molecular weight and lipophilicity compared to its mono-halogenated analogs. This is a critical parameter for medicinal chemists aiming to modulate drug-like properties such as membrane permeability and metabolic stability .
+78.9 vs mono-F analog
+17.99 vs mono-Br analog
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 230.08 g/mol |
| Comparator Or Baseline | 2-(4-Fluorophenyl)cyclopropan-1-amine (MW: 151.18 g/mol) / 2-(3-Bromophenyl)cyclopropan-1-amine (MW: 212.09 g/mol) |
| Quantified Difference | +78.9 g/mol vs. mono-fluoro analog; +17.99 g/mol vs. mono-bromo analog |
| Conditions | Calculated molecular weight based on chemical formula |
Why This Matters
For procurement in lead optimization, this specific increase in molecular weight and lipophilicity is a key, quantifiable variable for fine-tuning a lead series' physicochemical profile, which is not achievable with the mono-substituted analogs.
